molecular formula C11H6ClN3O3 B13929274 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile

Katalognummer: B13929274
Molekulargewicht: 263.63 g/mol
InChI-Schlüssel: NRILXMXZHYICSI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile is an organic compound with the molecular formula C11H6ClN3O3. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chloro, methoxy, and nitro group attached to the quinoline ring, along with a carbonitrile group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile typically involves multi-step reactions. . The reaction conditions often require the use of strong acids like sulfuric acid for nitration and cyanide sources for the carbonitrile group introduction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and cyanation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but often involve elevated temperatures and pressures .

Major Products Formed

The major products formed from these reactions include amino derivatives, substituted quinolines, and various other functionalized quinoline compounds .

Wissenschaftliche Forschungsanwendungen

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Chloro-6-methoxy-8-nitro-3-quinolinecarbonitrile is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, nitro, and carbonitrile groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H6ClN3O3

Molekulargewicht

263.63 g/mol

IUPAC-Name

4-chloro-6-methoxy-8-nitroquinoline-3-carbonitrile

InChI

InChI=1S/C11H6ClN3O3/c1-18-7-2-8-10(12)6(4-13)5-14-11(8)9(3-7)15(16)17/h2-3,5H,1H3

InChI-Schlüssel

NRILXMXZHYICSI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C(=CN=C2C(=C1)[N+](=O)[O-])C#N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.